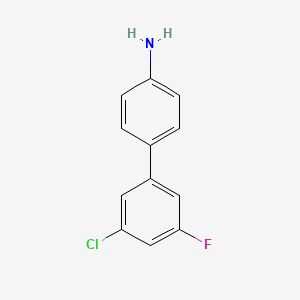

4-(3-Chloro-5-fluorophenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-5-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXLTSAXLFETHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718356 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-96-6 | |

| Record name | [1,1′-Biphenyl]-4-amine, 3′-chloro-5′-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of 4 3 Chloro 5 Fluorophenyl Aniline

Established Synthetic Routes to 4-(3-Chloro-5-fluorophenyl)aniline and Related Biphenyl (B1667301) Anilines

The synthesis of this compound and analogous biphenyl anilines can be achieved through several strategic approaches, primarily involving the formation of the biaryl core and the introduction or modification of the amino group.

Multi-Step Approaches from Precursor Molecules

The construction of this compound often begins with smaller, functionalized precursor molecules. A common strategy involves the synthesis of a nitro-substituted biphenyl intermediate, which is then reduced to the target aniline (B41778). For instance, a multi-step synthesis could start from a halogenated nitrobenzene (B124822) derivative, which then undergoes a coupling reaction followed by reduction. The synthesis of related biphenyl anilines often follows similar multi-step sequences, tailored to the specific substituents required on the aromatic rings.

Catalytic Reduction Strategies for Nitro Precursors

A key step in many synthetic routes to this compound is the reduction of a corresponding nitro-biphenyl precursor, such as 3-chloro-5-fluoro-4'-nitrobiphenyl. Catalytic hydrogenation is a widely employed and efficient method for this transformation. rsc.orgbohrium.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Several catalytic systems have been developed for the reduction of nitroaromatic compounds, offering varying degrees of selectivity and efficiency. mdpi.com These include:

Platinum- or Palladium-based catalysts: These are highly effective for the hydrogenation of nitro groups to amines. rsc.orgnih.gov

Iron or Vanadium salt catalysts: These can promote the disproportionation of hydroxylamine (B1172632) and nitroso intermediates, which are formed during the reduction process. rsc.org

Molybdenum(VI) catalysts: A newer method utilizes a Mo(VI) catalyst with pinacol (B44631) as a reducing agent, offering an environmentally friendly alternative that generates non-toxic byproducts. innoget.com

The choice of catalyst and reaction conditions can be crucial to avoid the reduction of other sensitive functional groups, such as the chloro and fluoro substituents on the phenyl ring. innoget.com The mechanism of catalytic hydrogenation of nitroaromatics is complex and can proceed through different pathways, including the direct hydrogenation of the nitro group or via intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. rsc.org

Table 1: Comparison of Catalytic Reduction Methods for Nitroaromatics

| Catalytic System | Reducing Agent | Key Features | Potential Issues |

| Platinum/Palladium on Carbon | Hydrogen Gas (H₂) | High efficiency and widely used. | May reduce other functional groups if not controlled. Requires handling of flammable H₂ gas. |

| Iron/Vanadium Salts | Varies (e.g., H₂) | Promotes disproportionation of intermediates, preventing their accumulation. | Activity and selectivity can be sensitive to reaction conditions. |

| Molybdenum(VI)/Pinacol | Pinacol | Environmentally friendly, uses a non-toxic reducing agent, and generates easily separable byproducts (acetone and water). innoget.com | May require higher temperatures (110-150 °C). innoget.com |

| Silver Nanoparticles on Chitosan | Sodium Borohydride (NaBH₄) | High catalytic activity, can be an alternative to more expensive metals like platinum and palladium. nih.gov | The reaction rate is sensitive to temperature and NaBH₄ concentration. nih.gov |

Cross-Coupling Reactions in the Synthesis of Biphenyl Anilines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of the carbon-carbon bond that defines the biphenyl scaffold. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant to the synthesis of this compound and its derivatives. nih.govrsc.org

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com For the synthesis of a precursor to this compound, this could involve coupling a chloro- or bromo-substituted aniline derivative with 3-chloro-5-fluorophenylboronic acid, or vice versa. uliege.bechemrxiv.org The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic properties of the substituents on both coupling partners. uliege.be For instance, electron-withdrawing groups on the arylboronic acid can sometimes enhance reactivity. uliege.be

The Buchwald-Hartwig amination provides a direct route to form the C-N bond, coupling an aryl halide with an amine in the presence of a palladium catalyst. orgsyn.orgnih.gov This method can be used to construct the final aniline product by coupling an appropriately substituted biphenyl halide with an amine source. The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. nih.govacs.org

Table 2: Key Features of Cross-Coupling Reactions for Biphenyl Aniline Synthesis

| Reaction | Key Reactants | Catalyst System | Bond Formed | Key Considerations |

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₃PO₄, Cs₂CO₃) | C(sp²)-C(sp²) | The electronic nature of substituents on both partners can significantly affect reaction efficiency. nih.govuliege.be |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, Cs₂CO₃) | C(sp²)-N | The choice of ligand is crucial for catalytic activity. The basicity of the reaction medium can influence the outcome. orgsyn.orgnih.govresearchgate.net |

Functional Group Transformations and Derivatization of this compound

The presence of both an aniline moiety and a halogenated phenyl ring in this compound allows for a range of functional group transformations and derivatization reactions.

Electrophilic Aromatic Substitution Reactions on the Aniline Moiety

The amino group of the aniline ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. byjus.comucalgary.ca However, the high reactivity of the aniline ring can lead to polysubstitution. ucalgary.cabyjus.com To achieve monosubstitution, the amino group is often protected, typically as an acetanilide. ucalgary.cabyjus.com This protection moderates the activating effect of the amino group and allows for more controlled electrophilic substitution reactions such as halogenation, nitration, and sulfonation. byjus.combyjus.com After the desired substitution, the protecting group can be removed by hydrolysis. ucalgary.ca

It is important to note that direct nitration of anilines can lead to the formation of meta-substituted products due to the protonation of the amino group in the acidic reaction medium, which forms a meta-directing anilinium ion. byjus.combyjus.com Friedel-Crafts reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. byjus.comallrounder.ai

Nucleophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The chloro and fluoro substituents on the second phenyl ring of this compound are susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.org This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org While both chlorine and fluorine can act as leaving groups, the high electronegativity of fluorine can activate the ring towards nucleophilic attack, even though the C-F bond is very strong. masterorganicchemistry.com

The regioselectivity of nucleophilic aromatic substitution on polysubstituted rings is influenced by the activating and directing effects of the existing substituents. thieme-connect.com In the case of this compound, a nucleophile could potentially replace either the chlorine or the fluorine atom. The outcome would depend on the specific reaction conditions and the nature of the nucleophile. thieme-connect.comresearchgate.net

Reactions Involving the Primary Amine Functionality (e.g., Amidation, Diazotization)

The primary amine group in this compound is a key functional handle for a variety of chemical transformations, notably amidation and diazotization, which are pivotal in the synthesis of more complex molecules.

Amidation: The nucleophilic primary amine readily reacts with carboxylic acid derivatives, such as acyl chlorides, to form stable amide bonds. For instance, the reaction of anilines with chloroacetyl chloride is a common method for synthesizing 2-chloroacetamides. researchgate.netsphinxsai.com These intermediates are valuable in medicinal chemistry for constructing larger, biologically active compounds. sphinxsai.com The reaction is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to neutralize the hydrochloric acid byproduct. sphinxsai.com Boron-based catalysts, like 3,4,5-trifluorophenyl borate, have also been explored for direct amidation reactions, offering an alternative to traditional methods. rsc.org

Diazotization: The primary arylamine can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). derpharmachemica.comrsc.org The resulting diazonium salt, 4-(3-chloro-5-fluorophenyl)benzenediazonium chloride, is a versatile intermediate. It can undergo a variety of subsequent reactions, including Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -I) or azo coupling reactions with electron-rich aromatic compounds to form azo dyes. derpharmachemica.comacs.org For example, the diazotization of a similar compound, 3-chloro-4-fluoroaniline (B193440), followed by reaction with ethyl cyanoacetate, is a key step in the synthesis of novel pyrazole (B372694) derivatives. derpharmachemica.com

The following table summarizes representative conditions for these transformations, though specific conditions for the title compound may vary.

Table 1: Representative Reactions of the Primary Amine

| Reaction Type | Reagent(s) | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Amidation | Chloroacetyl chloride, Base (e.g., DBU) | THF | Room Temperature | N-(Aryl)-2-chloroacetamide |

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Water | 0–5 °C | Aryl diazonium chloride |

| Azo Coupling | Aryl diazonium salt, Electron-rich aromatic | Water/Acid | Low Temperature | Azo compound |

Formation of Schiff Bases and Related Imines

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically involves mixing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent, such as ethanol, and often heating under reflux to drive the reaction to completion by removing the water formed. nih.govmdpi.comsemanticscholar.org In some cases, an acid catalyst like p-toluenesulfonic acid (PTSA) may be used to accelerate the reaction. mdpi.com

The formation of these imines is a versatile method for creating new compounds with potential applications in materials science and medicinal chemistry. For example, Schiff bases derived from fluorinated anilines and various aldehydes have been synthesized and investigated for their biological activities. mdpi.com The synthesis can be carried out using various methodologies, including conventional heating, microwave irradiation, or even solvent-free grinding techniques, which represent more environmentally friendly approaches. semanticscholar.org The formation of the imine (C=N) bond is confirmed by spectroscopic methods like IR and NMR, where the characteristic signals of the starting amine (NH₂) disappear. nih.gov

The table below illustrates the general conditions for Schiff base formation with various carbonyl compounds.

Table 2: Synthesis of Schiff Bases from this compound

| Carbonyl Reactant | Solvent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Substituted Benzaldehydes | Ethanol | Reflux | N-Benzylidene-4-(3-chloro-5-fluorophenyl)aniline |

| Substituted Benzaldehydes | DMSO | Microwave Irradiation | N-Benzylidene-4-(3-chloro-5-fluorophenyl)aniline |

| Substituted Benzaldehydes | None (Grinding) | Room Temperature | N-Benzylidene-4-(3-chloro-5-fluorophenyl)aniline |

Synthesis of Heterocyclic Compounds Incorporating the this compound Core

The this compound moiety serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds. The primary amine is often involved in cyclization reactions to form nitrogen-containing rings. These heterocyclic structures are of significant interest in medicinal chemistry due to their prevalence in pharmaceutical agents. openmedicinalchemistryjournal.comnih.gov

One common strategy involves the reaction of the aniline with a molecule containing two electrophilic sites, leading to a condensation and subsequent cyclization. For example, this compound can be used to synthesize quinazoline (B50416) derivatives. This often involves a nucleophilic aromatic substitution reaction where the aniline displaces a leaving group (like a chlorine atom) on a pre-formed pyrimidine (B1678525) ring, followed by further modifications. google.com For instance, reacting 4-chloro-7-fluoro-6-nitroquinazoline (B50361) with 3-chloro-4-fluoroaniline yields a 4-(anilino)quinazoline intermediate, which is a precursor to potent enzyme inhibitors. google.com

Another approach is the construction of thiazolidinone rings. This can be achieved by first reacting the aniline with chloroacetyl chloride to form an N-aryl-2-chloroacetamide. researchgate.net This intermediate can then be treated with potassium thiocyanate (B1210189) (KSCN) to yield a 2-imino-1,3-thiazolidin-4-one core, which incorporates the original aniline structure. researchgate.net

Furthermore, the aniline can participate in multi-component reactions to build complex heterocycles. For example, it can be used in the synthesis of substituted pyrroles by reacting with α-hydroxyketones and oxoacetonitriles. mdpi.com These examples highlight the utility of this compound as a versatile synthon for accessing diverse and medicinally relevant heterocyclic scaffolds.

Table 3: Examples of Heterocyclic Synthesis

| Target Heterocycle | Key Reagents | General Strategy |

|---|---|---|

| Quinazolines | 4-Chloro-6-nitroquinazolines | Nucleophilic Aromatic Substitution |

| Thiazolidinones | Chloroacetyl chloride, KSCN | Acylation followed by Cyclization |

| Pyrroles | α-Hydroxyketones, Oxoacetonitriles | Multicomponent Condensation/Cyclization |

Advanced Catalytic Approaches in the Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues often relies on advanced catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions. These methods offer efficient and selective ways to form the key carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds required for the final structure.

One of the most prominent methods for synthesizing biarylanilines is the Suzuki-Miyaura coupling reaction . This involves the palladium-catalyzed reaction between an aryl boronic acid (or its ester) and an aryl halide. To synthesize the target compound, this could involve coupling 4-aminophenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene (B1273174) or, alternatively, coupling 3-chloro-5-fluorophenylboronic acid with a 4-haloaniline derivative.

A complementary and powerful strategy is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide (or triflate) and an amine. The synthesis of this compound could be achieved by coupling 3-chloro-5-fluorobromobenzene with 4-aminophenol (B1666318) (followed by further steps) or directly with an aniline equivalent. These reactions typically require a palladium catalyst, a phosphine ligand, and a base.

More recently, copper-catalyzed methodologies have also been developed for C-N bond formation. acs.org For instance, copper-catalyzed coupling of aryl halides with ammonia (B1221849) or amines provides a direct route to aniline derivatives. google.com Additionally, photocatalytic methods are emerging as powerful tools. For example, visible-light organophotocatalytic systems can be used for the difluoroalkylation of anilines, and electron donor-acceptor (EDA) complexes between anilines and reagents like ethyl difluoroiodoacetate offer a transition-metal-free pathway to functionalized aniline derivatives. acs.org

The synthesis of the aniline itself can be achieved through catalytic hydrogenation of the corresponding nitro compound, 3-chloro-4-fluoronitrobenzene, using catalysts like platinum on carbon (Pt/C) in a hydrogen atmosphere. google.com This method is noted for its high conversion rate and yield. google.com

Table 4: Catalytic Methods for Synthesis of Biaryl Anilines

| Catalytic Method | Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl halide | Pd(OAc)₂, Phosphine Ligand, Base | C-C |

| Buchwald-Hartwig Amination | Aryl halide | Amine | Pd Catalyst, Phosphine Ligand, Base | C-N |

| Copper-Catalyzed Amination | Aryl halide | Ammonia/Amine | Cu(I) or Cu(II) salt, Ligand | C-N |

Advanced Spectroscopic and Analytical Characterization Methodologies for this compound

Following a comprehensive search of scientific literature, chemical databases, and patent filings, it has been determined that detailed experimental data for the advanced spectroscopic and analytical characterization of the specific compound this compound is not publicly available.

The requested in-depth analysis for the following methodologies could not be provided:

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 3 Chloro 5 Fluorophenyl Aniline

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

While general principles of these analytical techniques are well-established for characterizing novel chemical compounds, specific spectra, fragmentation patterns, vibrational frequencies, crystal structures, and chromatographic behaviors are unique to each molecule and must be determined experimentally. Without published research or reference data for 4-(3-Chloro-5-fluorophenyl)aniline, generating an article with the requested detailed research findings and data tables is not possible.

General information found indicates the compound has a molecular formula of C₁₂H₉ClFN and a molecular weight of approximately 221.66 g/mol . biomart.cn However, this information is insufficient to fulfill the specific requirements of the requested article structure.

Computational and Theoretical Chemistry Studies on 4 3 Chloro 5 Fluorophenyl Aniline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and reactivity of 4-(3-Chloro-5-fluorophenyl)aniline. physchemres.orgresearchgate.netsemanticscholar.orgnih.gov These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atom of the aniline (B41778) group is expected to be an electron-rich region, while the halogen-substituted phenyl ring will exhibit more complex electrostatic features due to the interplay of the electron-withdrawing effects of the chloro and fluoro groups.

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and represent typical ranges for similar aniline derivatives. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

By simulating the motion of the atoms in the molecule, MD can explore the potential energy surface and identify the most stable conformations. The dihedral angle between the two phenyl rings is a key conformational parameter for this molecule. MD simulations can reveal the preferred orientation of these rings and the energy barriers to rotation, which are important for its binding to target proteins.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. In a solvent, for example, MD can show how solvent molecules arrange themselves around the solute and the specific hydrogen bonding or van der Waals interactions that occur. In the context of a biological system, MD can simulate the interaction of this compound with a protein, providing insights into the stability of the protein-ligand complex and the key residues involved in binding. nih.gov

The analysis of trajectories from MD simulations can yield valuable information such as Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation or a protein-ligand complex, and Radial Distribution Functions (RDFs) to characterize the structure of the surrounding solvent.

Molecular Docking Investigations with Biomolecular Targets (In Silico Screening)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcce.ac.irasiapharmaceutics.infomdpi.commdpi.comresearchgate.netnih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein. mdpi.com

For this compound, molecular docking studies can be performed against a variety of biomolecular targets to explore its potential therapeutic applications. Given its structural similarity to known kinase inhibitors, potential targets could include various protein kinases that are implicated in cancer and other diseases.

The docking process involves placing the molecule in the binding site of the target protein and evaluating the binding energy for different conformations and orientations. The results of a docking study can identify the most likely binding pose and provide a quantitative estimate of the binding affinity, often expressed as a docking score. Analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding.

Table 2: Potential Biomolecular Targets for this compound Identified Through In Silico Screening

| Target Class | Specific Example | Potential Therapeutic Area |

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Protein Kinases | Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology |

| Monoamine Oxidases | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |

Note: This table presents hypothetical targets based on the structural features of the molecule and common targets for similar compounds.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. semanticscholar.orgresearchgate.netresearchgate.net For instance, DFT calculations can predict the infrared (IR) and Raman vibrational frequencies. semanticscholar.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made, providing insights into the molecular structure and bonding.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using quantum mechanical methods. These predictions can be very useful in the interpretation of experimental NMR spectra, especially for complex molecules.

Theoretical methods can also be employed to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions. This can help in understanding the photophysical properties of the molecule.

In addition to spectroscopic properties, computational chemistry can be used to explore potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction rates for various chemical transformations that this compound might undergo. This is particularly useful for understanding its metabolic fate or for designing synthetic routes.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Information Gained |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Functional groups and molecular vibrations |

| ¹³C NMR Spectroscopy | Chemical shifts | Carbon skeleton and chemical environment |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants | Proton environment and connectivity |

| UV-Vis Spectroscopy | Absorption maxima (λmax) | Electronic transitions and conjugation |

Note: The data in this table are illustrative of the types of predictions that can be made. Actual values would be obtained from specific calculations.

Based on a comprehensive search of available scientific literature and patent databases, there is currently insufficient specific information on the applications of This compound (CAS No. 1345471-96-6) to generate a detailed article that adheres to the provided outline.

The requested sections and subsections require detailed research findings on its use in polymer chemistry, agrochemical synthesis, catalytic ligands, and as an intermediate in the synthesis of complex organic molecules.

While related fluorinated and chlorinated aniline compounds are widely documented in these fields, the search did not yield specific published research or patents detailing the use of this compound for these applications. This compound is available commercially as a chemical building block, suggesting its use in synthesis; however, the specific pathways and resulting molecules are not detailed in the accessible literature.

Therefore, to ensure scientific accuracy and strictly adhere to the instruction of focusing solely on "this compound" without introducing information from other compounds, it is not possible to provide a thorough and informative article as requested at this time.

Investigations into the Biological Activities and Mechanistic Pathways of 4 3 Chloro 5 Fluorophenyl Aniline and Its Analogues in Vitro and Preclinical Studies

Exploration of Antimicrobial Properties in In Vitro Assays

The antimicrobial potential of halogenated anilines, including derivatives structurally related to 4-(3-chloro-5-fluorophenyl)aniline, has been demonstrated against a range of pathogens. While direct studies on this compound itself are not extensively detailed in the provided results, the broader class of halogenated anilines shows significant promise.

Halogenated imine derivatives, synthesized from halogenated anilines, have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. ijpsonline.com For instance, certain 2-hydroxy-5-(chlorophenylazo) benzylidene anilines have shown notable activity. ijpsonline.com Specifically, a derivative bearing a 4'-chlorophenylazo moiety and a 4'-chlorobenzylidineamino group exhibited a broad spectrum of in vitro antibacterial activity. ijpsonline.com Conversely, the presence of 4'-bromo substituents led to a complete loss of antibacterial activity in the tested imine derivatives. ijpsonline.com

Furthermore, studies on other halogenated aniline (B41778) derivatives have highlighted their ability to combat multidrug-resistant pathogens. For example, 4-bromo-3-chloroaniline (B1265746) (4B3CA) and 3,5-dibromoaniline (B181674) (3,5-DBA) have demonstrated both antimicrobial and antibiofilm activities against uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens. nih.govnih.govresearchgate.net These compounds exhibited minimum inhibitory concentrations (MICs) of 200 μg/mL for 4B3CA and 100 μg/mL for 3,5-DBA, with both showing a biofilm inhibition IC50 value of 10 μg/mL. nih.govnih.govresearchgate.net The antimicrobial potency of aniline derivatives is often enhanced by halogenation. nih.gov

The synthesis of novel 1,3,4-oxadiazolyl aniline derivatives has also been a strategy to develop new antimicrobial agents. jetir.orgjetir.org These compounds have been subjected to rigorous antimicrobial evaluation against a diverse panel of microorganisms, including clinically relevant bacterial and fungal strains, with their potency determined through minimum inhibitory concentration (MIC) assays. jetir.orgjetir.org Similarly, novel 4-anilinoquinazoline (B1210976) derivatives have shown good antibacterial activity, particularly against E. coli. nih.gov

A study on 5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones, which are derivatives of 3-chloro-4-fluoroaniline (B193440), revealed moderate to significant antibacterial and antifungal activities. researchgate.net Additionally, 4-acetamido-N-(3-substituted-4-fluorophenyl) benzamides, derived from 3-chloro-4-fluoroaniline, exhibited weak to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. ajrconline.org

Interactive Data Table: Antimicrobial Activity of Halogenated Aniline Derivatives

| Compound/Derivative Class | Organism(s) | Activity | Reference(s) |

|---|---|---|---|

| Halogenated Imines | Gram-positive and Gram-negative bacteria | Varied, with some showing broad-spectrum activity | ijpsonline.com |

| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli, ESKAPE pathogens | MIC: 200 μg/mL; Biofilm IC50: 10 μg/mL | nih.govnih.govresearchgate.net |

| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli, ESKAPE pathogens | MIC: 100 μg/mL; Biofilm IC50: 10 μg/mL | nih.govnih.govresearchgate.net |

| 1,3,4-Oxadiazolyl Aniline Derivatives | Various bacteria and fungi | Potent antimicrobial activity | jetir.orgjetir.org |

| 4-Anilinoquinazoline Derivatives | E. coli, S. aureus | Good antibacterial activity | nih.gov |

| 5-Arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones | Bacteria and fungi | Moderate to significant activity | researchgate.net |

Assessment of Anticancer Activity in Established Cell Lines

Derivatives of halogenated anilines, including those structurally similar to this compound, have been a focal point in the search for novel anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through the inhibition of key cellular targets.

Quinazoline (B50416) derivatives incorporating halogenated anilines have shown significant potential. For instance, a series of 4-anilinoquinazolines were evaluated for their anti-proliferative activity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cell lines. nih.gov While 2-unsubstituted 4-anilino-6-bromoquinazolines showed no activity, the introduction of a 4-chlorophenyl group at the C-2 position resulted in significant cytotoxicity against both cell lines for the corresponding derivatives. nih.gov Specifically, the 2-fluoroanilino substituted derivative 3g and the 2,4-difluoroanilino analogue 3l exhibited higher activity against both MCF-7 and HeLa cells compared to the reference drug, Gefitinib. nih.gov Furthermore, replacing the 6-bromo atom with a 4-fluorophenyl group generally led to significant cytotoxicity and selectivity against the HeLa cell line. nih.gov

Another study focused on novel 4-anilinoquinazoline derivatives and their cytotoxicity against the A431 human carcinoma cell line. ijcce.ac.ir Compound 8a , which features a diethylamine (B46881) group and a 4-bromo-2-fluoroaniline (B1266173) moiety, displayed the most potent cytotoxic activity with an IC50 of 2.62 μM. ijcce.ac.ir

The anticancer potential of 4-anilinoquinolinylchalcone derivatives has also been investigated against Huh-7 and MDA-MB-231 cancer cells. nih.gov The results indicated that all synthesized derivatives were cytotoxic to these cancer cell lines, with IC50 values generally below 2.03 μM, while showing non-cytotoxicity against normal cells. nih.gov

A series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine (B1678525) derivatives were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines (MGC-803, PC-3, A549, and H1975). researchgate.net Among these, compound 15n , N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4-phenyl-6-(pyrimidin-2-ylthio) pyrimidin-2-yl) thio) acetamide, demonstrated good anti-tumor proliferation activity against all four tested cancer cell lines, with an IC50 value of 1.86±0.27μM against PC-3 cells. researchgate.net

Interactive Data Table: Anticancer Activity of Halogenated Aniline Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity (IC50/LC50) | Reference(s) |

|---|---|---|---|

| 4-Anilino-6-bromoquinazolines (2-(4-chlorophenyl) substituted) | MCF-7, HeLa | Significant cytotoxicity | nih.gov |

| 2-Fluoroanilino derivative 3g | MCF-7, HeLa | Higher activity than Gefitinib | nih.gov |

| 2,4-Difluoroanilino analogue 3l | MCF-7, HeLa | Higher activity than Gefitinib | nih.gov |

| 4-Anilinoquinazoline derivative 8a | A431 | IC50 = 2.62 μM | ijcce.ac.ir |

| 4-Anilinoquinolinylchalcones | Huh-7, MDA-MB-231 | IC50 < 2.03 μM | nih.gov |

Enzyme Inhibition Studies (e.g., Kinases, IDO1, MAO-B) and Molecular Interaction Analysis

The inhibitory effects of this compound and its analogues on various enzymes are a key aspect of their biological activity. These compounds have been investigated as inhibitors of kinases, indoleamine 2,3-dioxygenase 1 (IDO1), and monoamine oxidase-B (MAO-B).

Kinase Inhibition: Derivatives of this compound have been identified as potent protein kinase inhibitors. google.com Specifically, certain compounds have been developed as inhibitors of cyclin G associated kinase. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds with the active sites of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.ir For example, the most active 4-anilinoquinazoline derivatives were found to bind effectively to the EGFR-TK region. nih.gov

MAO-B Inhibition: Anilide derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase (MAO) A and B. nih.gov Some of these derivatives exhibit selective and reversible inhibition of MAO-B. nih.gov For instance, (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide and its bromo-analogue were found to be selective MAO-B inhibitors with IC50 values of 0.53 μM and 0.45 μM, respectively. nih.gov Molecular docking studies of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against MAO-B have also been conducted to assess their potential as anti-Parkinsonian agents. asiapharmaceutics.info Furthermore, a series of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives were designed as multifunctional agents for Parkinson's disease, with one compound showing excellent MAO-B inhibition (IC50 = 0.014 μM). bioworld.comnih.gov

IDO1 Inhibition: While direct evidence for this compound as an IDO1 inhibitor is not present in the provided results, the general class of aniline derivatives has been explored for this activity. The structural features of this compound make it a candidate for such investigations, given the interest in small molecule inhibitors for this immunomodulatory enzyme.

Molecular Interaction Analysis: Molecular docking simulations have been instrumental in elucidating the binding modes of these halogenated aniline derivatives within the active sites of their target enzymes. nih.govijcce.ac.irnih.govasiapharmaceutics.info These studies have highlighted the importance of halogen atoms in forming stabilizing interactions, such as halogen bonds, with active site residues. nih.gov For MAO-B inhibitors, the interactions of the inhibitor's halogens with active site residues and water molecules have been emphasized. nih.gov

Modulation of Cellular Signaling Pathways

The biological effects of this compound and its analogues are often mediated through the modulation of critical cellular signaling pathways.

In the context of antimicrobial activity, halogenated anilines like 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) have been shown to cause a significant downregulation of virulence- and biofilm-related genes in uropathogenic Escherichia coli. nih.govnih.govresearchgate.net A key proposed mechanism is the inhibition of adenylate cyclase activity, leading to both antimicrobial and antibiofilm effects. nih.govnih.govresearchgate.net

In cancer cells, derivatives of halogenated anilines can interfere with signaling pathways crucial for cell proliferation and survival. For example, 4-anilinoquinazolines are known to inhibit Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) phosphorylation, which is a key step in a signaling cascade that promotes tumor growth. nih.gov

Furthermore, some aniline derivatives have demonstrated anti-inflammatory properties by suppressing the activation of the NF-κB pathway. bioworld.comnih.gov This pathway is a central regulator of the inflammatory response and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. bioworld.comnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Halogenated Anilines

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing the biological activity and physicochemical properties of lead compounds. For halogenated anilines, several key structural features have been identified that influence their antimicrobial and anticancer activities.

Influence of Halogen Substitution: The nature and position of halogen substituents on the aniline ring play a significant role in determining the biological activity. In a series of 4-anilino-6-bromoquinazolines, the presence of a 4-chlorophenyl group at the C-2 position was found to be essential for significant cytotoxicity against MCF-7 and HeLa cancer cell lines. nih.gov Furthermore, the specific placement of fluorine and chlorine atoms on the anilino moiety influenced the potency, with 2-fluoroanilino and 2,4-difluoroanilino derivatives showing high activity. nih.gov In another study, a 4-bromo-2-fluoroaniline moiety contributed to the potent cytotoxic activity of a 4-anilinoquinazoline derivative. ijcce.ac.ir

For MAO-B inhibitors, substitution with halogens on the N-phenyl ring of anilide derivatives was shown to enhance binding affinities. nih.gov

Impact of Other Substituents: Besides halogens, other functional groups also modulate the activity. In a series of 4-anilinoquinolinylchalcones, an electron-donating group (methoxy) on one of the phenyl rings resulted in higher cytotoxicity compared to an electron-withdrawing group (fluoro). nih.gov Conversely, on the benzyloxy-phenyl moiety of the same series, an electron-withdrawing group (chloro) was more active than an unsubstituted or electron-donating group. nih.gov

General Observations: The conversion of the amino group in aniline to an amide can modulate its activating effect on the aromatic ring, which is a useful strategy in directing further substitutions. chemistrysteps.com The steric hindrance of certain groups can also direct the position of subsequent chemical modifications. chemistrysteps.com 3D-QSAR analysis of halogenated anilines has indicated that electrostatic favorability at the third and fourth positions of the aniline ring is critical for their bioactivity. nih.gov

Analytical Methodologies for the Detection and Quantification of 4 3 Chloro 5 Fluorophenyl Aniline and Its Metabolites in Biological and Environmental Matrices Non Human

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes.nih.govoup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-(3-Chloro-5-fluorophenyl)aniline and its metabolites. nih.govoup.comresearchgate.net Its versatility is enhanced by coupling it with various detection modes, which allows for both quantitative and qualitative analysis.

An improved HPLC method with electrochemical detection has been developed for monitoring exposure to the related compound 3-chloro-4-fluoroaniline (B193440) (CFA). nih.govoup.com This method focuses on detecting a major urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate. nih.govoup.com A key advantage of this HPLC method is that it does not require a derivatization step, making it a faster and more cost-effective approach compared to Gas Chromatography (GC). nih.govoup.comresearchgate.net The limit of detection for the metabolite is reported to be less than or equal to 0.01 mg/L (as CFA equivalent), with a coefficient of variation of 4% over a concentration range of 1–15 mg/L. nih.govoup.comresearchgate.net

The robustness of the HPLC method is further demonstrated by the stability of the metabolite in urine samples, which can be stored at 4°C for up to three months without significant loss. nih.govoup.com Research has shown a strong correlation between results obtained by HPLC with electrochemical detection and those from GC with a nitrogen-phosphorus detector (NPD). researchgate.net

In metabolic studies of 3-chloro-4-fluoroaniline in rats, HPLC has been instrumental. When combined with techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and inductively coupled plasma mass spectrometry (ICPMS), HPLC enables comprehensive metabolite profiling. tandfonline.comshu.ac.uknih.gov For instance, HPLC coupled with radiometric profiling revealed a complex pattern of metabolites in the urine and bile of rats administered with 3-fluoro-[U-14C]aniline. researchgate.net

Interactive Data Table: HPLC Method Parameters

| Parameter | Value | Reference |

| Analyte | 2-amino-4-chloro-5-fluorophenyl sulphate | nih.govoup.com |

| Matrix | Urine | nih.govoup.comresearchgate.net |

| Detection Mode | Electrochemical | nih.govoup.com |

| Limit of Detection | ≤ 0.01 mg/L | nih.govoup.comresearchgate.net |

| Coefficient of Variation | 4% (at 1-15 mg/L) | nih.govoup.comresearchgate.net |

| Sample Stability | 3 months at 4°C | nih.govoup.com |

Gas Chromatography (GC) Coupled with Selective Detectors.researchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of halogenated anilines and their derivatives in environmental samples. epa.gov Method 8131, for instance, outlines the use of GC with a specific detector for determining the concentration of aniline (B41778) and its derivatives. epa.gov For enhanced selectivity and to minimize false positives, a nitrogen-phosphorus detector (NPD) is often recommended. epa.gov

While effective, GC methods for analyzing compounds like 3-chloro-4-fluoroaniline can be more complex and time-consuming than HPLC, often requiring a derivatization step. nih.govoup.comresearchgate.net Nevertheless, GC provides valuable confirmatory data. For example, a comparison of results for 2-amino-4-chloro-5-fluorophenyl sulphate in spiked urine samples analyzed by both GC/NPD and HPLC/electrochemical detection showed a high degree of correlation (r = 0.992). researchgate.net

To ensure accurate identification of compounds in unfamiliar samples, it is recommended to use a second GC column or, for absolute confirmation, gas chromatography/mass spectrometry (GC/MS), especially when concentrations permit. epa.gov

Interactive Data Table: GC Analysis of Aniline Derivatives

| Parameter | Details | Reference |

| Instrument | Gas chromatograph with on-column splitless injection | epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) | epa.gov |

| Column | SE-54 fused silica (B1680970) capillary column | epa.gov |

| Confirmation | Second GC column or GC/MS | epa.gov |

| Application | Determination of aniline and its derivatives in environmental extracts | epa.gov |

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) represents a family of electrokinetic separation methods that offer high separation efficiency and resolution. wikipedia.org CE techniques, including capillary zone electrophoresis (CZE), are particularly well-suited for the analysis of ionic compounds like primary aromatic amines due to their inherent charge. ital.sp.gov.br

The advantages of CE include high peak resolution, short analysis times, and minimal consumption of reagents and organic solvents, making it an environmentally friendly technique. ital.sp.gov.br However, a notable limitation of CE can be its lower sensitivity compared to LC or GC. ital.sp.gov.br To overcome this, CE is often coupled with more sensitive detection methods like tandem mass spectrometry (CE-MS/MS). ital.sp.gov.br This combination allows for the fast, sensitive, and environmentally friendly determination of a wide range of primary aromatic amines. ital.sp.gov.br

For the analysis of organic amines in challenging matrices, such as those with high salinity or acidity, optimized CE protocols have been developed. These may involve using higher ionic strength buffers and adding chelating agents like EDTA to mitigate the interference of multivalent cations. nih.gov

Radiotracer Techniques for Metabolic Fate Studies in Animal Models (e.g., 14C-radiolabelling).tandfonline.comshu.ac.uknih.govresearchgate.net

Radiotracer techniques, particularly those utilizing 14C-radiolabelling, are indispensable for elucidating the metabolic fate of compounds like this compound in animal models. tandfonline.comshu.ac.uknih.govresearchgate.net By incorporating a 14C atom into the molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity. headwaybio.com

In a study on 3-chloro-4-fluoroaniline, male rats were orally administered the 14C-labelled compound. nih.gov Analysis of the urine over 24 hours revealed the presence of several metabolites, including 2-amino-4-chloro-5-fluorophenyl sulphate (accounting for 52% of the dose), N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide (13%), and an unidentified metabolite (16%). nih.gov Similarly, when administered to a female dog, the primary metabolite excreted in the urine was 2-amino-4-chloro-5-fluorophenyl sulphate (83% of the dose in 48 hours). nih.gov

The use of [14C]-labelled 3-chloro-4-fluoroaniline in rats allowed for a comparison between standard radioassay analysis and 19F-NMR spectroscopy, demonstrating the complementary nature of these techniques. tandfonline.comshu.ac.uknih.gov These studies highlight the power of radiolabelling in providing quantitative data on metabolic pathways. tandfonline.comshu.ac.uknih.govnih.gov

Interactive Data Table: Metabolites of 14C-3-chloro-4-fluoroaniline in Rats

| Metabolite | Percentage of Dose in Urine (0-24h) | Reference |

| 2-amino-4-chloro-5-fluorophenyl sulphate | 52% | nih.gov |

| N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide | 13% | nih.gov |

| Unidentified metabolite | 16% | nih.gov |

Application of Advanced Mass Spectrometry in Metabolite Profiling.tandfonline.comshu.ac.uknih.govresearchgate.net

Advanced mass spectrometry (MS) techniques are pivotal in modern metabolite profiling studies. When coupled with separation methods like HPLC, MS provides detailed structural information for the identification of metabolites.

The metabolic fate of 3-chloro-4-fluoroaniline has been investigated in rats using a combination of HPLC-MS, HPLC-MS/MS, 19F-NMR spectroscopy, HPLC-NMR spectroscopy, and HPLC-inductively coupled plasma mass spectrometry (HPLC-ICPMS). tandfonline.comshu.ac.uknih.gov These powerful analytical tools revealed that the metabolism of the compound is rapid and extensive, leading to a large number of metabolites with very little of the original compound being excreted unchanged in the urine. tandfonline.comshu.ac.uknih.gov

The principal metabolites identified through these advanced techniques were 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. tandfonline.comshu.ac.uknih.gov The major metabolic transformations observed were N-acetylation and hydroxylation followed by O-sulfation. shu.ac.uk Furthermore, HPLC-ICPMS with 35Cl-specific detection proved to be a valuable tool for metabolite profiling at higher dose levels. tandfonline.comshu.ac.uknih.gov In other studies, N-(5-Chloro-4-fluoro-2-hydroxyphenyl)acetamide was identified using mass spectrometry and proton magnetic resonance spectroscopy. researchgate.netnih.gov

Future Research Directions and Emerging Trends for 4 3 Chloro 5 Fluorophenyl Aniline Research

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste and environmental impact. semanticscholar.org Future research will likely focus on developing more environmentally benign methods for synthesizing 4-(3-Chloro-5-fluorophenyl)aniline and its derivatives. This includes the exploration of:

Catalytic Systems: Moving away from stoichiometric reagents to catalytic alternatives can significantly improve atom economy and reduce waste. Research into novel, highly efficient catalysts for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, will be crucial.

Alternative Solvents: The use of hazardous organic solvents is a major concern. Future syntheses will likely explore greener alternatives such as water, supercritical fluids, or bio-based solvents. semanticscholar.org For instance, the use of deep eutectic solvents (DESs) or ionic liquids could offer new avenues for cleaner reaction conditions. semanticscholar.org

Energy Efficiency: Investigating methods to lower reaction temperatures and reduce energy consumption, for example through microwave-assisted synthesis or photoredox catalysis, will be a key trend.

A patent for a related compound, 3-chloro-4-(3-fluorobenzyloxy) aniline (B41778), highlights a method that avoids mixed acid nitrification, simplifying the process and making it more suitable for industrial-scale production with environmental benefits. google.com

Exploration of Novel Functionalization Strategies

The inherent structure of this compound, with its reactive amine group and halogenated aromatic rings, provides multiple sites for further chemical modification. Future research will undoubtedly explore novel strategies to functionalize this scaffold, leading to a diverse library of new compounds.

Key areas of exploration include:

Late-Stage Functionalization: Developing methods to introduce new functional groups into the molecule in the later stages of a synthetic sequence can rapidly generate structural diversity. This could involve C-H activation strategies to directly modify the aromatic rings.

Click Chemistry: The integration of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be a powerful tool for creating complex molecules from the this compound core. This approach is noted for its high efficiency and mild reaction conditions.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that incorporate the this compound building block will streamline the synthesis of complex target molecules.

Research into related halogenated anilines has demonstrated their utility as versatile intermediates in the synthesis of more complex structures, underscoring the potential for further functionalization. ossila.com For example, the presence of chloro and fluoro groups allows for selective palladium-catalyzed cross-coupling reactions. ossila.com

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The ability of molecules to self-assemble into larger, ordered structures is the foundation of supramolecular chemistry and a key principle in the bottom-up fabrication of nanomaterials. mdpi.comrsc.org The specific stereoelectronic properties of this compound make it an intriguing candidate for these advanced applications.

Supramolecular Assemblies: The aromatic rings and halogen atoms can participate in various non-covalent interactions, such as π-π stacking and halogen bonding, which can drive the formation of well-defined supramolecular architectures like liquid crystals or gels. bohrium.com The interplay of these forces could be harnessed to create materials with tunable properties.

Nanomaterial Synthesis: This compound could serve as a precursor or a surface-modifying agent in the synthesis of nanomaterials. nih.gov For instance, perfluorophenyl azides, which share some structural similarities, have been used for the functionalization of surfaces and the synthesis of hybrid nanomaterials. nih.gov The unique electronic nature of this compound could impart specific functionalities to nanoparticles for applications in catalysis or sensing.

The broader field of supramolecular chemistry is continuously finding new applications in areas like chemical sensing, separation science, and the development of "smart" materials. taylorfrancis.com

Deeper Mechanistic Insights into Biological Interactions via Advanced Biophysical Techniques

While this article does not delve into specific biological activities, it is important to note that understanding how molecules like this compound interact with biological systems at a molecular level is a critical area of research. Advanced biophysical techniques are indispensable for elucidating these interactions. omicsonline.org

Future research will likely employ a combination of these techniques to study derivatives of this compound:

Surface Plasmon Resonance (SPR): To measure the real-time kinetics and affinity of binding to target proteins without the need for labeling. omicsonline.org

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, providing a complete thermodynamic profile of the interaction. omicsonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain high-resolution structural information about the compound when bound to its biological target, revealing key atomic-level interactions. omicsonline.org

Fluorescence Spectroscopy: To study binding events and conformational changes in both the small molecule and its biological partner. omicsonline.org

By combining these methods, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound analogues, which is crucial for the rational design of molecules with specific functions. omicsonline.org

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling have become powerful tools in modern chemical research, enabling the in silico design of new molecules with desired properties before their actual synthesis. This approach is particularly valuable for exploring the vast chemical space accessible from the this compound scaffold.

Emerging trends in this area include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to predict the geometric and electronic properties of new analogues, providing insights into their reactivity and potential interactions with other molecules. bohrium.com

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes and affinities of new analogues to specific protein targets, guiding the design of compounds with enhanced biological activity.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be used to analyze large datasets of chemical structures and biological activities to identify novel structural motifs and predict the properties of yet-to-be-synthesized compounds.

The synergistic use of computational design and experimental validation will accelerate the discovery and optimization of next-generation analogues of this compound for a wide range of applications. For example, computational studies have been used to investigate the properties of related liquid crystalline compounds. bohrium.com

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-(3-Chloro-5-fluorophenyl)aniline, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For NAS, use a chloro/fluoro-substituted aryl halide and ammonia under high-pressure conditions. Optimize solvent choice (e.g., DMF or DMSO) and temperature (80–120°C) to enhance reaction efficiency. Catalysts like CuI or Pd-based systems can improve cross-coupling yields . Monitor purity via HPLC and adjust stoichiometric ratios (e.g., aryl halide:amine = 1:1.2) to minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use H/C NMR to identify aromatic protons and substituent effects (e.g., deshielding due to electron-withdrawing Cl/F groups). Mass spectrometry (HRMS) confirms molecular weight (expected [M+H] at m/z 235.03). IR spectroscopy detects N-H stretches (~3400 cm) and C-F vibrations (1100–1200 cm). X-ray crystallography (if crystals are obtainable) resolves spatial arrangement, with SHELXL software for refinement .

Q. How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity?

- Methodology : The meta-chloro and para-fluoro groups create an electron-deficient aromatic ring, directing electrophilic attacks to specific positions. For example, nitration occurs preferentially at the para position relative to the amino group. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodology : Contradictions may arise from assay conditions (e.g., cell line variability or compound purity >95%). Standardize protocols:

- Use LC-MS to verify purity.

- Compare IC values across multiple cell lines (e.g., HeLa vs. MCF-7).

- Evaluate metabolic stability using liver microsomes to rule out false negatives .

Q. What strategies elucidate the reaction mechanism of this compound in palladium-catalyzed cross-coupling?

- Methodology : Perform kinetic isotope effect (KIE) studies to distinguish between oxidative addition and transmetallation rate-limiting steps. Use F NMR to track intermediates. Computational modeling (e.g., Gaussian) identifies transition states. Compare turnover frequencies (TOF) with/without additives like phosphine ligands .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

- Methodology : Introduce substituents to modulate lipophilicity (e.g., trifluoromethyl for improved membrane permeability) or hydrogen-bonding capacity (e.g., sulfonyl groups). SAR studies on analogs show that:

- Pyrazole rings enhance antibacterial activity (MIC reduced by 50% vs. S. aureus) .

- Methoxy groups improve pharmacokinetic profiles (t > 4h in murine models) .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

- Analysis : Variations often stem from trace moisture (degrades catalysts) or oxygen sensitivity. Mitigate by:

- Using anhydrous solvents (e.g., THF distilled over Na/benzophenone).

- Conducting reactions under inert gas (N/Ar).

- Replicating conditions from high-yield studies (e.g., 70% yield achieved at 100°C with 5 mol% Pd(OAc)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.